Tert-butyl 3-hydroxyazepane-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxyazepane-1-carboxylate: is a chemical compound with the molecular formula C11H21NO3 It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and features a tert-butyl ester and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxyazepane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 3-aminopropanoate with a suitable aldehyde or ketone, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as palladium or platinum, and solvents like tetrahydrofuran or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key steps include the preparation of starting materials, reaction optimization, and purification through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-hydroxyazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted azepane derivatives.
Scientific Research Applications
Tert-butyl 3-hydroxyazepane-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxyazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the azepane ring can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological activity. The tert-butyl ester group can also modulate the compound’s lipophilicity and membrane permeability, affecting its pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
- Tert-butyl 4-hydroxyazepane-1-carboxylate
- Tert-butyl 3-hydroxyazetidine-1-carboxylate
- Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Comparison: Tert-butyl 3-hydroxyazepane-1-carboxylate is unique due to its seven-membered azepane ring, which provides distinct steric and electronic properties compared to smaller or larger ring systems. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
Tert-butyl 3-hydroxyazepane-1-carboxylate is a nitrogen-containing heterocyclic compound with a molecular formula of CHNO. It has garnered interest in the fields of chemistry and biology due to its potential applications in drug development and biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure:
- This compound features a tert-butyl ester group, a hydroxyl group, and a seven-membered azepane ring. This unique structure contributes to its reactivity and interaction with biological targets.
Synthesis:
- The compound can be synthesized through various methods, typically involving the cyclization of appropriate precursors under controlled conditions. A common synthetic route includes the reaction of tert-butyl 3-aminopropanoate with suitable aldehydes or ketones, followed by cyclization and reduction steps. Catalysts like palladium or platinum are often employed in solvents such as tetrahydrofuran or dichloromethane.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The hydroxyl group facilitates hydrogen bonding with enzymes and receptors, potentially influencing metabolic pathways. Additionally, the lipophilicity imparted by the tert-butyl ester group may enhance membrane permeability, affecting pharmacokinetics and pharmacodynamics .
Pharmacological Studies
Research indicates that this compound may have therapeutic potential. It has been investigated for:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- Anti-inflammatory Effects : Its interactions with inflammatory pathways have been explored, indicating potential use in treating inflammatory conditions.
- Cytotoxicity : Some studies have assessed its cytotoxic effects on cancer cell lines, showing promise as an anticancer agent .
Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of this compound were tested on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated IC values of approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells, suggesting its potential as an anticancer agent.
Cell Line | IC (µM) |
---|---|
HeLa | 30 |
MCF-7 | 25 |
Comparative Analysis with Similar Compounds
This compound can be compared with structurally related compounds such as tert-butyl 4-hydroxyazepane-1-carboxylate and tert-butyl 3-hydroxyazetidine-1-carboxylate. These comparisons highlight differences in biological activity due to variations in their chemical structures.
Compound | Biological Activity | Notable Differences |
---|---|---|
This compound | Antimicrobial, cytotoxic | Seven-membered ring |
Tert-butyl 4-hydroxyazepane-1-carboxylate | Limited data available | Different ring position |
Tert-butyl 3-hydroxyazetidine-1-carboxylate | Lower cytotoxicity observed | Five-membered ring |
Properties
IUPAC Name |
tert-butyl 3-hydroxyazepane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(13)8-12/h9,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXNIRRSRXUTCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629069 | |
Record name | tert-Butyl 3-hydroxyazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478841-10-0 | |
Record name | tert-Butyl 3-hydroxyazepane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10629069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tert-butyl 3-hydroxyazepane-1-carboxylate exists as two enantiomers, (S)-(+)-tert-butyl-3-hydroxyazepane-1-carboxylate and (R)-(-)-tert-butyl-3-hydroxyazepane-1-carboxylate. [] The separation and characterization of these enantiomers are crucial because different enantiomers of a chiral molecule can exhibit distinct biological activities. This is particularly relevant in pharmaceutical applications where one enantiomer might possess the desired therapeutic effect while the other could be inactive or even harmful. The paper describes a method for isolating the (S)-(+)-enantiomer using chiral supercritical fluid chromatography, demonstrating the importance of enantiomeric purity in research and potential applications. []
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